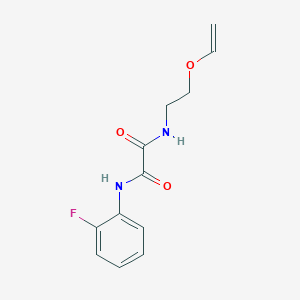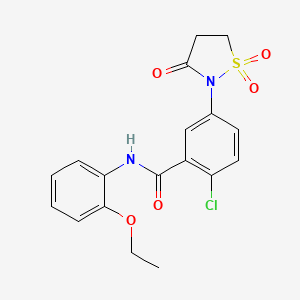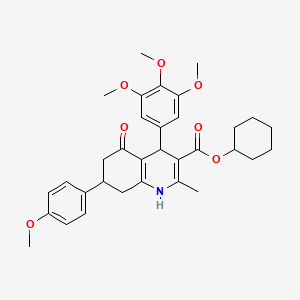![molecular formula C23H26FN3O3 B5240429 1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-fluorophenoxy)piperidine](/img/structure/B5240429.png)
1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-fluorophenoxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-fluorophenoxy)piperidine is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
The synthesis of 1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-fluorophenoxy)piperidine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Attachment of the dimethoxyphenyl group:
Formation of the piperidine ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution reaction where the fluorophenoxy group is attached to the piperidine ring.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing catalysts and controlled reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-fluorophenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions would depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-fluorophenoxy)piperidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: It may be used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound could be explored for its use in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-fluorophenoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its application, such as its use in medicinal chemistry or biological studies.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-fluorophenoxy)piperidine stands out due to its unique combination of functional groups and structural features. Similar compounds may include:
Other pyrazole derivatives: Compounds with a pyrazole ring but different substituents.
Piperidine derivatives: Compounds with a piperidine ring but varying functional groups.
Fluorophenoxy compounds: Molecules containing the fluorophenoxy group but different core structures.
The uniqueness of this compound lies in its specific arrangement of these groups, which may confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-fluorophenoxy)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3/c1-28-18-7-8-19(22(13-18)29-2)23-16(14-25-26-23)15-27-11-9-17(10-12-27)30-21-6-4-3-5-20(21)24/h3-8,13-14,17H,9-12,15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOVCVINWCTJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NN2)CN3CCC(CC3)OC4=CC=CC=C4F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{4-benzyl-1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol](/img/structure/B5240360.png)

![4-tert-butyl-N-[2-(2-methylanilino)-2-oxoethyl]benzamide](/img/structure/B5240372.png)

![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5240389.png)
![ethyl [4-(benzylamino)-1-phthalazinyl]acetate](/img/structure/B5240391.png)
![N-[4-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)phenyl]acetamide](/img/structure/B5240405.png)

![2-{[3-(1-hydroxyethyl)phenyl]amino}-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5240415.png)


![1-amino-4-[(3-methylphenyl)amino]-2-(pyrrolidin-1-yl)anthracene-9,10-dione](/img/structure/B5240431.png)


